N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine ring. The isopropyl group at position 3 of the triazolo ring and the N-phenyl carboxamide substituent on the piperidine are critical structural motifs.
Synthetic routes for similar compounds often involve visible light/silane-mediated alkyl radical coupling, as seen in the preparation of triazolopyridazine-pyrrolidine hybrids . However, the exact synthesis protocol for this compound remains unspecified in the provided evidence.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-phenyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,21,27) |
InChI Key |
LVHWGUFCIZAKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction: The synthesis typically involves reacting an appropriate precursor (such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with the corresponding piperidine derivative.
Conditions: Refluxing ethanol, often in the presence of a catalytic amount of piperidine, facilitates the reaction.
Yield: The yield may vary, but optimization is crucial for industrial production
Chemical Reactions Analysis
Reactivity: N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired transformation. For example, oxidative conditions might involve peroxides or metal catalysts.
Major Products: These reactions yield diverse products, each with unique properties
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile synthetic intermediate.
Biology: Potential bioactive properties.
Medicine: Considerable interest due to its pharmacophore characteristics.
Industry: Target-oriented drug design for multifunctional diseases
Mechanism of Action
Targets: It likely interacts with specific receptors due to its hydrogen bond-accepting and donating abilities.
Pathways: Further research is needed to elucidate its precise mechanism
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Triazolo Ring Substituents
- Target Compound : 3-isopropyl group.
- STK719914 (Compound 24): 3-isopropyl, but with a piperidine-4-carboxylic acid group instead of carboxamide.
- C1632 (Lin28 inhibitor) : 3-methyl group. The smaller methyl substituent may reduce steric hindrance, favoring Lin28 binding over BRD4 .
- 3ab () : 3-trifluoromethyl group. The electron-withdrawing CF₃ group enhances metabolic stability but may alter target selectivity .
Piperidine Substituents
- Target Compound : N-phenyl carboxamide. The aromatic phenyl group enables π-π stacking interactions in hydrophobic binding pockets.
- 7a (CatSper Blocker): N-(2-(diethylamino)ethyl) carboxamide. The basic diethylamino group improves solubility but may introduce off-target effects due to cationic interactions .
- N-(4-Chlorobenzyl) analog (): 4-chlorobenzyl group.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. Its unique molecular structure includes a piperidine ring and a triazolopyridazine moiety, contributing to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.4 g/mol. Its structure features multiple functional groups that enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | This compound |
This compound has been shown to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases involved in cancer progression and inflammatory responses.
- Binding Affinity : Structural studies indicate that it binds effectively to bromodomains and other protein targets, modulating pathways critical for disease processes .
Biological Activity
Research has demonstrated significant biological activities associated with this compound:
Anticancer Activity
N-phenyl derivatives have shown promising results in inhibiting cancer cell proliferation across various tumor cell lines:
In particular, studies have highlighted its effectiveness against the prostate cancer cell line PC-3, suggesting potential for development as an anticancer agent.
Anti-inflammatory Effects
The compound's ability to inhibit specific inflammatory pathways has been noted in several studies. For instance, it may modulate the activity of cytokines involved in inflammatory responses .
Case Studies and Research Findings
Several case studies have evaluated the biological effects of N-phenyl derivatives:
-
Study on VEGFR Inhibition : Research indicated that certain derivatives exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- Findings : Compounds showed IC50 values ranging from 0.39 to 0.54 μM against VEGFR-2.
- Antiproliferative Assays : A series of antiproliferative assays conducted on various cancer cell lines revealed that compounds derived from this scaffold possess high selectivity and potency compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
